2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide
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Overview
Description
2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide typically involves the formation of the tetrazole ring followed by the attachment of the butanamide moiety. One common method for synthesizing tetrazole derivatives is the reaction of nitriles with sodium azide under acidic conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) chloride.
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs scalable and cost-effective methods. These methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or other functional groups in the molecule.
Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-tetrazole: A simpler tetrazole derivative with similar biological activities.
5-substituted tetrazoles: Compounds with different substituents on the tetrazole ring, which can alter their properties and activities.
Uniqueness
2-ethyl-N-[4-(1H-tetrazol-1-yl)phenyl]butanamide is unique due to its specific structure, which combines the tetrazole ring with a butanamide moiety. This combination can enhance its biological activities and make it suitable for specific applications .
Properties
Molecular Formula |
C13H17N5O |
---|---|
Molecular Weight |
259.31 g/mol |
IUPAC Name |
2-ethyl-N-[4-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C13H17N5O/c1-3-10(4-2)13(19)15-11-5-7-12(8-6-11)18-9-14-16-17-18/h5-10H,3-4H2,1-2H3,(H,15,19) |
InChI Key |
HARCTAPVNPFJRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
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